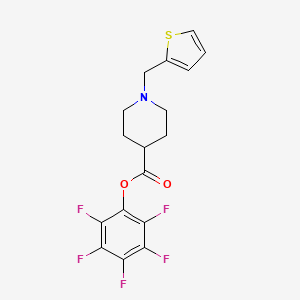

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate

Descripción general

Descripción

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C17H14F5NO2S It is characterized by the presence of a pentafluorophenyl group, a thienylmethyl group, and a piperidine carboxylate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Carboxylate Core: The piperidine ring is functionalized with a carboxylate group at the 4-position. This can be achieved through a variety of methods, including the reaction of piperidine with chloroformate derivatives under basic conditions.

Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the piperidine carboxylate with a thienylmethyl halide in the presence of a base.

Attachment of the Pentafluorophenyl Group: The final step involves the esterification of the carboxylate group with pentafluorophenol. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pentafluorophenyl Group

The electron-deficient pentafluorophenyl moiety undergoes S<sub>N</sub>Ar reactions with nucleophiles such as thiols, amines, and alkoxides. This reactivity is leveraged in peptide stapling and bioconjugation:

-

Thiol-click chemistry : Reacts with cysteine residues in peptides under mild conditions (pH 6–8, 20–37°C) to form stable aryl-thioether bonds. Decafluorobiphenyl derivatives enable crosslinking between two thiol groups (Fig. 3, ).

-

Amine substitution : Primary amines (e.g., aniline) displace fluorine atoms, forming substituted aryl amines. Reactions typically require polar aprotic solvents (DMF, THF) and bases (Na<sub>3</sub>PO<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) for optimal yields (>95%) .

Table 1 : S<sub>N</sub>Ar Reaction Conditions and Outcomes

| Nucleophile | Solvent | Base | Temp (°C) | Yield (%) | Application |

|---|---|---|---|---|---|

| Cysteine | Tris buffer | TCEP | 37 | 89–95 | Peptide stapling |

| Aniline | DMF | Na<sub>3</sub>PO<sub>4</sub> | 25 | >95 | Aryl amine synthesis |

Ester Group Reactivity

The carboxylate ester participates in hydrolysis and aminolysis:

-

Hydrolysis : Cleavage under alkaline conditions (KOH in isopropyl alcohol) yields 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid, a precursor for further functionalization .

-

Aminolysis : Reacts with primary amines (e.g., hydrazines) to form amides or hydrazides, useful in prodrug design. For example, reaction with peptide hydrazides generates conjugates for targeted drug delivery (Fig. 56, ).

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation and deprotection:

-

Alkylation : Reacts with mesylates (e.g., R-(CH<sub>2</sub>)<sub>m</sub>-O-Ms) to form N-alkylated derivatives. This step is critical in synthesizing tertiary amides with enhanced bioavailability (Fig. 2, ).

-

Deprotection : The carbethoxy group on the piperidine nitrogen is removed via hydrolysis (KOH, isopropyl alcohol) to yield secondary amines for further modification .

Thienylmethyl Group Reactivity

The thien-2-ylmethyl substituent participates in electrophilic substitutions:

-

Sulfonation/Sulfation : Reacts with SO<sub>3</sub> or chlorosulfonic acid at the thiophene ring’s α-position, enabling solubility modulation.

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids facilitates introduction of aromatic groups for structure-activity studies .

Redox Reactions

-

Reduction : The ester group can be reduced to a hydroxymethyl derivative using super hydrides (LiBHEt<sub>3</sub>) in THF, yielding alcohols for prodrug synthesis (Fig. 5, ).

-

Oxidation : Thiophene rings are oxidized to sulfoxides or sulfones using H<sub>2</sub>O<sub>2</sub>/AcOH, altering electronic properties for bioactivity optimization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is primarily utilized in the synthesis of novel pharmaceutical agents. Its structure allows it to serve as an intermediate in the development of drugs targeting various biological pathways, particularly in neuropharmacology and oncology. The compound's fluorinated nature enhances lipophilicity, potentially improving bioavailability and metabolic stability of resultant drug candidates.

Case Studies:

Recent studies have explored its role as a precursor in synthesizing compounds with anti-cancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against specific cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Agrochemical Applications

Pesticide Development:

The compound has been investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. The presence of the thiophene ring contributes to biological activity, making it a candidate for developing environmentally friendly agricultural chemicals. Research indicates that modifications to the piperidine structure can enhance herbicidal activity against certain weeds while maintaining low toxicity to non-target organisms .

Research Findings:

Field studies on modified derivatives have shown effective weed control with minimal environmental impact, suggesting that this compound could play a crucial role in sustainable agriculture practices .

Material Science

Fluorinated Polymers:

In material science, this compound is explored for its incorporation into fluorinated polymers. The high electronegativity of fluorine atoms imparts unique properties such as increased thermal stability and chemical resistance. Research into polymer composites containing this compound shows enhanced performance characteristics suitable for high-performance applications in coatings and electronics .

Applications in Coatings:

Fluorinated polymers derived from this compound exhibit superior water and oil repellency, making them ideal for protective coatings in various industrial applications.

Analytical Chemistry

Chemical Analysis:

The compound serves as a standard reference material in analytical chemistry for developing methods such as chromatography and mass spectrometry. Its distinct spectral characteristics allow for precise identification and quantification in complex mixtures .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of drug intermediates targeting cancer and neurological diseases | Promising anti-cancer activity in derivatives |

| Agrochemicals | Development of eco-friendly pesticides | Effective weed control with low toxicity |

| Material Science | Incorporation into fluorinated polymers | Enhanced thermal stability and chemical resistance |

| Analytical Chemistry | Reference material for chromatography and mass spectrometry | Distinct spectral characteristics for analysis |

Mecanismo De Acción

The mechanism of action of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is primarily determined by its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various pathways:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Molecular Interactions: The presence of the pentafluorophenyl group enhances its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparación Con Compuestos Similares

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Pentafluorophenyl Esters: Compared to other pentafluorophenyl esters, this compound has a unique combination of a thienylmethyl group and a piperidine carboxylate moiety.

Thienylmethyl Derivatives:

Piperidine Carboxylates: The presence of both pentafluorophenyl and thienylmethyl groups distinguishes it from other piperidine carboxylates, providing unique chemical and biological properties.

List of Similar Compounds

- Pentafluorophenyl 4-piperidinecarboxylate

- Thienylmethyl piperidinecarboxylate

- Pentafluorophenyl thienylmethyl ester

Actividad Biológica

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS 930111-06-1) is a compound with significant potential in pharmacological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14F5NO2S

- Molecular Weight : 391.4 g/mol

- IUPAC Name : (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate

- CAS Number : 930111-06-1

- InChIKey : ZANIAEUMQOHKCJ-UHFFFAOYSA-N

- XLogP3-AA : 3.9 (indicating moderate lipophilicity)

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and has implications in cancer therapy.

- Receptor Antagonism : Similar compounds have shown potential as antagonists for neurokinin receptors, which are involved in pain and inflammatory responses. This suggests that pentafluorophenyl derivatives may also exhibit similar receptor-modulating effects.

- Impact on Cell Proliferation : Research indicates that compounds with structural similarities can influence the p53 pathway, a critical regulator of the cell cycle and apoptosis. By modulating p53 activity, these compounds can potentially prevent the proliferation of cancerous cells.

Biological Activity Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Biological Activity of Related Compounds

Case Studies

- Cancer Therapy : A study investigated the effect of piperazine derivatives on tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size by inducing apoptosis through the activation of the p53 pathway .

- Pain Management : Another study focused on neurokinin receptor antagonists derived from similar structures, demonstrating their efficacy in reducing pain responses in animal models. This suggests that pentafluorophenyl derivatives may also have analgesic properties .

- Antimicrobial Activity : Preliminary evaluations indicate that compounds with thiophene moieties exhibit antimicrobial properties against various bacterial strains, warranting further exploration into their potential as therapeutic agents .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANIAEUMQOHKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640441 | |

| Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-06-1 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 1-(2-thienylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930111-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.